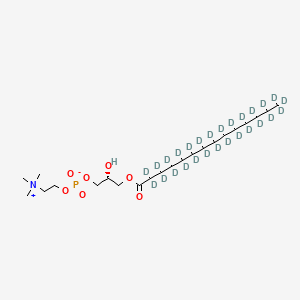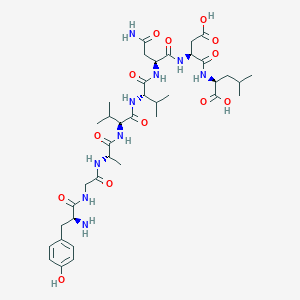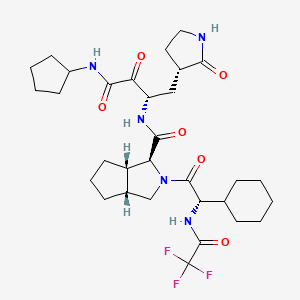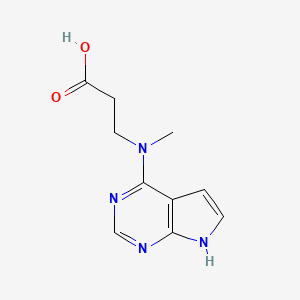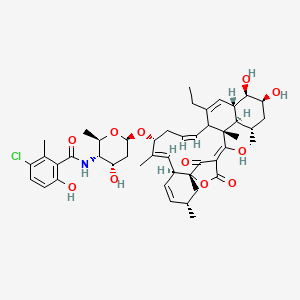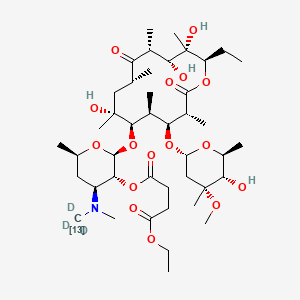
Erythromycin ethylsuccinate-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythromycin ethylsuccinate-13C,d3 is a labeled compound of erythromycin ethylsuccinate, which is a macrolide antibiotic produced by the bacterium Streptomyces erythreus. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erythromycin ethylsuccinate-13C,d3 involves the incorporation of carbon-13 and deuterium into the erythromycin ethylsuccinate molecule. This process typically starts with the fermentation of Streptomyces erythreus to produce erythromycin. The erythromycin is then chemically modified to introduce the ethylsuccinate group and the isotopic labels. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows a similar pathway but on a larger scale. The fermentation process is optimized for high yield, and the subsequent chemical modifications are carried out in large reactors. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Erythromycin ethylsuccinate-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of products depending on the functional groups involved .
Wissenschaftliche Forschungsanwendungen
Erythromycin ethylsuccinate-13C,d3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of erythromycin in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of erythromycin.
Clinical Research: Used in clinical trials to monitor the pharmacokinetics of erythromycin in patients.
Environmental Studies: Used to trace the fate of erythromycin in the environment and its impact on microbial communities
Wirkmechanismus
Erythromycin ethylsuccinate-13C,d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the progression of nascent polypeptide chains. This action prevents the bacteria from synthesizing essential proteins, leading to their death. The molecular targets include the bacterial ribosome and various enzymes involved in protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: The parent compound, widely used as an antibiotic.
Erythromycin ethylsuccinate: The non-labeled version of erythromycin ethylsuccinate-13C,d3.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A macrolide antibiotic with improved pharmacokinetic properties compared to erythromycin
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in various research applications. This makes it particularly valuable in pharmacokinetic studies and drug metabolism research, where understanding the behavior of the drug in the body is crucial .
Eigenschaften
Molekularformel |
C43H75NO16 |
|---|---|
Molekulargewicht |
866.1 g/mol |
IUPAC-Name |
1-O-ethyl 4-O-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-3-yl] butanedioate |
InChI |
InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1/i12+1D3 |
InChI-Schlüssel |
NSYZCCDSJNWWJL-FHXIOVPISA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1OC(=O)CCC(=O)OCC)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


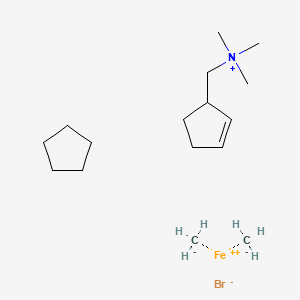
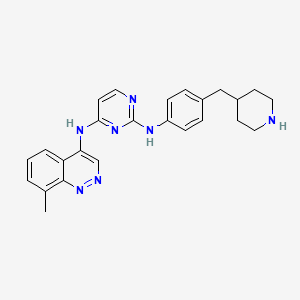
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)

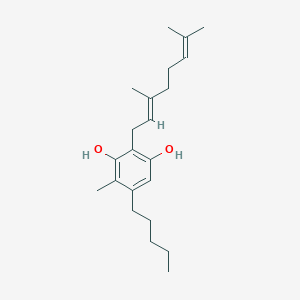

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
